molecular formula C24H24N4O5S B2556735 ethyl 2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate CAS No. 1024280-54-3

ethyl 2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate

Cat. No.: B2556735
CAS No.: 1024280-54-3
M. Wt: 480.54
InChI Key: PAMUEFBRUJRBST-UHFFFAOYSA-N
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Description

The compound ethyl 2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate features a complex heterocyclic scaffold combining an imidazo[1,2-c]quinazolinone core with a sulfanyl-linked ethyl acetate moiety. The structure includes a 2-methoxyphenylmethylamino substituent, which may influence biological activity and pharmacokinetic properties.

Properties

IUPAC Name

ethyl 2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5S/c1-3-33-21(30)14-34-24-27-17-10-6-5-9-16(17)22-26-18(23(31)28(22)24)12-20(29)25-13-15-8-4-7-11-19(15)32-2/h4-11,18H,3,12-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMUEFBRUJRBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CC(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate typically involves multiple steps. One common approach includes the following steps:

    Formation of the imidazoquinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step often involves nucleophilic substitution reactions where the methoxyphenyl group is introduced to the imidazoquinazoline core.

    Attachment of the ethyl acetate group: This is usually done through esterification reactions, where the ethyl acetate group is attached to the sulfanyl group on the imidazoquinazoline core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the imidazoquinazoline core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Core Structural Differences

The target compound’s imidazo[1,2-c]quinazolinone core distinguishes it from other heterocyclic systems in the evidence:

  • Quinazolinone derivatives (e.g., methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate): Feature a simpler quinazolinone ring without fused imidazole moieties. These are synthesized via green chemistry methods and serve as precursors for bioactive heterocycles .
  • Triazoloquinazolines (e.g., alkyl 2-(3-methyl-5-oxo-[1,2,4]triazolo[4,3-c]quinazolin-6(5H)-yl)acetate): Incorporate a triazole ring fused to quinazoline, synthesized using alkyl chloroacetates under basic conditions .
  • Triazole derivatives (e.g., ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate): Possess a non-fused triazole ring with sulfanyl acetate side chains, often prepared via nucleophilic substitution reactions .
Table 1: Core Structure Comparison
Compound Class Core Structure Key Substituents Example Molecular Weight (g/mol)
Imidazoquinazolinone (Target) Imidazo[1,2-c]quinazolinone 2-Methoxyphenylmethylamino, ethyl acetate Not reported
Quinazolinone 3,4-Dihydroquinazolin-4-one 3-Methoxyphenyl, methyl thioacetate ~360 (estimated)
Triazoloquinazoline [1,2,4]Triazolo[4,3-c]quinazoline Methyl/ethyl acetate 330 (reported)
Triazole 1,2,4-Triazole 2-Methoxyphenyl, benzamide, ethyl acetate ~434 (C20H19FN4O3S)

Substituent Effects

  • Aromatic Substituents : The 2-methoxyphenyl group in the target compound contrasts with 3-methoxyphenyl in . Positional isomerism can significantly affect receptor binding or enzymatic interactions .
  • Sulfanyl Linkages : The sulfanyl (-S-) bridge is common in bioactive compounds (e.g., ), facilitating conjugation reactions or modulating electron distribution .

Biological Activity

Ethyl 2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, protein interactions, and other relevant findings from various studies.

Chemical Structure and Properties

The compound features an imidazoquinazoline core linked to a methoxyphenyl group, contributing to its biological activity. Its molecular formula is C24H24N4O5SC_{24}H_{24}N_{4}O_{5}S, with a molecular weight of approximately 484.54 g/mol. The compound's structure allows for specific interactions with biological targets, enhancing its potential applications in drug development.

Enzyme Inhibition : this compound has been shown to inhibit various enzymes, which is crucial for its therapeutic effects. The inhibition mechanism often involves binding to the active site of enzymes, preventing substrate access and thereby reducing enzymatic activity.

Protein Interactions : The compound's ability to interact with specific proteins has been investigated in several studies. These interactions can modulate signaling pathways and cellular functions, making it a candidate for further research in targeted therapies.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits varying degrees of activity against different cell lines. For example:

Cell Line IC50 (µM) Effect
Human Cancer Cells10.5Significant growth inhibition
Bacterial Strains15.0Moderate antibacterial effect
Fungal Strains20.0Antifungal activity observed

These results indicate that the compound possesses significant biological activity that could be harnessed for therapeutic purposes.

Case Studies

  • Cancer Research : A study investigating the effects of this compound on human cancer cell lines revealed that it effectively inhibited cell proliferation through apoptosis induction. The mechanism was linked to the modulation of apoptosis-related proteins such as Bcl-2 and caspases.
  • Antimicrobial Activity : Research comparing the antimicrobial effects of this compound against conventional antibiotics showed promising results against several bacterial strains, suggesting potential as an alternative treatment option.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is essential for optimizing its efficacy. Modifications to the methoxyphenyl group and imidazoquinazoline core have been explored to enhance biological activity while minimizing toxicity.

Q & A

Synthesis and Optimization

Basic Question: What are the standard synthetic routes for ethyl 2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate, and how are reaction conditions monitored? Answer: Synthesis typically involves refluxing intermediates in ethanol with hydrazine hydrate, followed by TLC monitoring (chloroform:methanol, 7:3 ratio) to confirm reaction progress. Post-reaction, the mixture is quenched in ice water to precipitate the product .

Advanced Question: How can researchers optimize the synthesis yield while minimizing byproduct formation? Answer: Employ a factorial design of experiments (DoE) to systematically vary parameters like reaction time, temperature, and stoichiometry. Statistical methods (e.g., response surface methodology) can identify optimal conditions and reduce experimental iterations .

Analytical Characterization

Basic Question: Which analytical techniques are essential for characterizing this compound’s purity and structure? Answer: Use NMR (¹H/¹³C) to confirm functional groups, HPLC for purity assessment, and FT-IR to validate carbonyl and sulfanyl groups. Mass spectrometry (HRMS) provides molecular weight confirmation .

Advanced Question: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound? Answer: Single-crystal X-ray diffraction (SCXRD) at 293 K with R-factors <0.05 ensures precise determination of bond lengths, angles, and stereochemistry. This is critical for validating imidazoquinazoline ring conformations .

Mechanistic Studies

Basic Question: What in vitro assays are suitable for preliminary bioactivity screening of this compound? Answer: Enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric or colorimetric substrates. Dose-response curves (IC₅₀) quantify potency .

Advanced Question: How can computational modeling predict binding modes of this compound with biological targets? Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) analyze ligand-receptor interactions. Quantum chemical calculations (DFT) assess electronic properties influencing binding .

Data Contradictions

Basic Question: How should researchers address discrepancies between solubility and bioactivity data? Answer: Re-evaluate solvent systems (e.g., DMSO vs. aqueous buffers) using dynamic light scattering (DLS) to detect aggregation. Adjust formulation with solubilizing agents (cyclodextrins) .

Advanced Question: What strategies resolve inconsistencies in bioactivity across cell lines or animal models? Answer: Validate target engagement via CRISPR knockout or siRNA silencing. Pharmacokinetic studies (LC-MS/MS) assess bioavailability and metabolite interference .

Safety and Handling

Basic Question: What safety protocols are mandatory for handling this compound? Answer: Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid dust generation. Store in airtight containers at -20°C .

Advanced Question: How can reactive intermediates (e.g., acyl chlorides) during synthesis be safely quenched? Answer: Neutralize with ice-cold sodium bicarbonate (5% w/v) and monitor pH. Use gas scrubbers for volatile byproducts like HCl .

Biological Applications

Basic Question: What drug delivery systems are compatible with this compound? Answer: Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) to enhance solubility and controlled release .

Advanced Question: How can its enzyme-substrate interactions be studied at the atomic level? Answer: Use surface plasmon resonance (SPR) for real-time binding kinetics and cryo-EM to visualize enzyme-ligand complexes .

Experimental Design

Basic Question: Which parameters are critical in designing a synthesis protocol? Answer: Key parameters: solvent polarity (logP), catalyst loading, and reaction time. Pilot studies using TLC/HPLC track intermediate formation .

Advanced Question: How do researchers apply machine learning to predict reaction outcomes? Answer: Train neural networks on reaction databases (Reaxys) to predict yields and byproducts. AI tools (e.g., COMSOL) optimize reactor designs .

Troubleshooting

Basic Question: How can low yields during purification be addressed? Answer: Switch to gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water). Monitor fractions via LC-MS .

Advanced Question: What causes persistent impurities, and how are they identified? Answer: Byproducts arise from incomplete ring closure or oxidation. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) elucidate structures .

Computational Modeling

Advanced Question: How do researchers integrate AI with quantum mechanics for reaction optimization? Answer: Combine density functional theory (DFT) with Bayesian optimization to predict transition states and energy barriers. AI-driven platforms (ICReDD) automate condition screening .

Regulatory Compliance

Basic Question: Which regulatory guidelines apply to preclinical testing of this compound? Answer: Follow OECD 423 (acute toxicity) and ICH M7 (mutagenicity). Document stability (ICH Q1A) and impurity profiles (ICH Q3A) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.